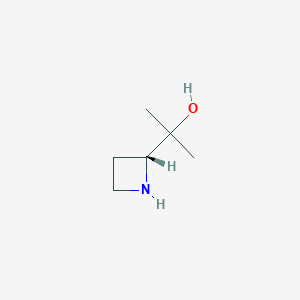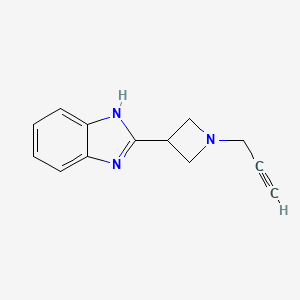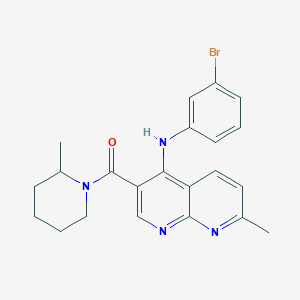
(4-((3-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23BrN4O and its molecular weight is 439.357. The purity is usually 95%.
BenchChem offers high-quality (4-((3-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A novel compound, similar in structure to (4-((3-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone, demonstrated significant anticancer activity in human malignant melanoma A375 cells. This compound, referred to as 3u, was shown to induce necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Synthetic Methodologies
Research on related naphthyridine and naphthalene derivatives has led to the development of efficient and environmentally friendly synthetic methods. For instance, high yields of (2-aminophenyl)(naphthalen-2-yl)methanones were obtained via irradiation of (E)-3-styrylquinolin-4(1H)-ones with UV light, showcasing a green synthetic approach (Jing et al., 2018).
Apoptosis Induction
A series of (naphthalen-4-yl)(phenyl)methanones, including compounds with structural similarities to the given chemical, have been identified as potent inducers of apoptosis. This discovery was made using a cell- and caspase-based high-throughput screening assay, highlighting the potential of these compounds in cancer treatment strategies (Jiang et al., 2008).
Antibacterial and Antioxidant Activities
Some derivatives synthesized from naphthalene compounds have shown promising antibacterial and antioxidant activities. For instance, bicyclo[2.2.1]hept-5-ene methanones displayed significant antimicrobial effects and possessed notable antioxidant capabilities, suggesting their potential in medical and pharmaceutical applications (Thirunarayanan, 2017).
properties
IUPAC Name |
[4-(3-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c1-14-9-10-18-20(26-17-8-5-7-16(23)12-17)19(13-24-21(18)25-14)22(28)27-11-4-3-6-15(27)2/h5,7-10,12-13,15H,3-4,6,11H2,1-2H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHZCNJCFVXTIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)Br)C=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

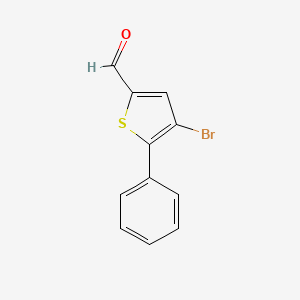
![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2369052.png)

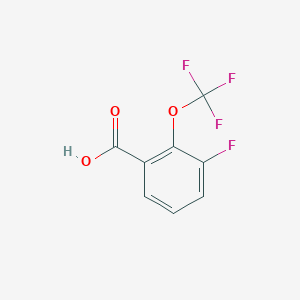

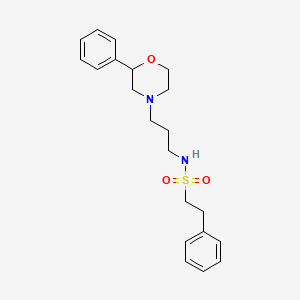
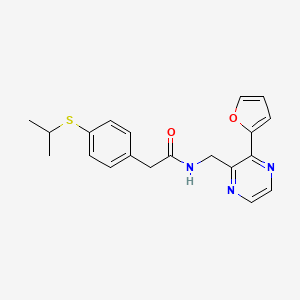

![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)
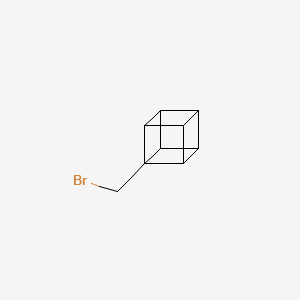
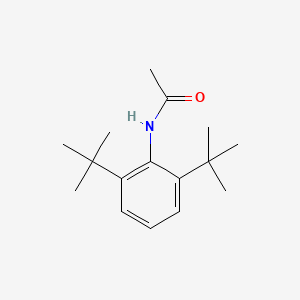
![2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2369071.png)
